molecular formula C20H14ClFN4O3S2 B11384719 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11384719
M. Wt: 476.9 g/mol
InChI Key: WYXHOQHVWJYPNH-UHFFFAOYSA-N
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Description

5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the fluorine and chlorine substituents. The final steps involve the formation of the pyrimidine ring and the attachment of the methanesulfonyl and carboxamide groups. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Researchers investigate its binding affinity to proteins, enzymes, and receptors to understand its biological activity.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H14ClFN4O3S2

Molecular Weight

476.9 g/mol

IUPAC Name

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H14ClFN4O3S2/c1-11-2-4-12(5-3-11)10-31(28,29)20-23-9-14(21)17(25-20)18(27)26-19-24-15-7-6-13(22)8-16(15)30-19/h2-9H,10H2,1H3,(H,24,26,27)

InChI Key

WYXHOQHVWJYPNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl

Origin of Product

United States

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